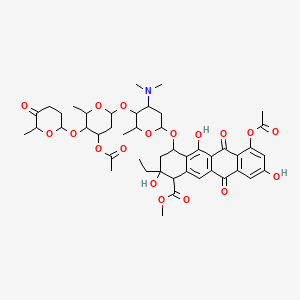![molecular formula C18H14N2O3 B12795239 3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 70452-29-8](/img/structure/B12795239.png)
3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 234307 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Service Center (NSC) collection, which includes a wide range of chemical entities used for research and development in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 234307 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and drive them to completion.
Industrial Production Methods
In an industrial setting, the production of NSC 234307 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Batch Processing: Initial reactions are performed in batch reactors to ensure control over reaction parameters.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
NSC 234307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Reaction Conditions: Reactions are typically carried out under controlled temperatures, inert atmospheres, and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states, while reduction can produce more reduced forms of the compound.
科学的研究の応用
NSC 234307 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of NSC 234307 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies have elucidated the pathways involved, providing insights into its potential therapeutic applications.
類似化合物との比較
NSC 234307 can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
NSC 125973: Another compound in the NSC collection with similar properties.
NSC 32065: Known for its use in cancer research and therapeutic development.
NSC 125973: Shares structural similarities and is used in related research fields.
The uniqueness of NSC 234307 lies in its specific reactivity and the breadth of its applications across different scientific disciplines.
特性
CAS番号 |
70452-29-8 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
3-hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H14N2O3/c21-16(12-10-19-14-7-3-1-5-11(12)14)9-18(23)13-6-2-4-8-15(13)20-17(18)22/h1-8,10,19,23H,9H2,(H,20,22) |
InChIキー |
GBZUGFINYPXQDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC3(C4=CC=CC=C4NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


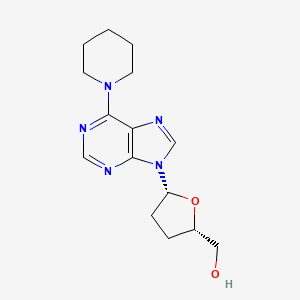

![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
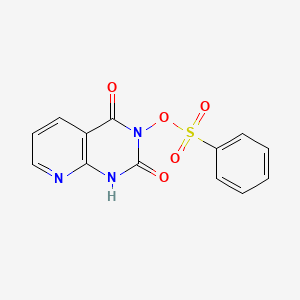
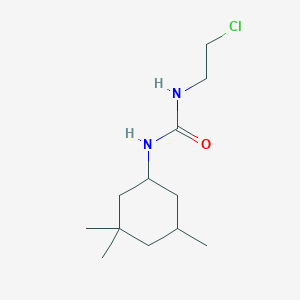
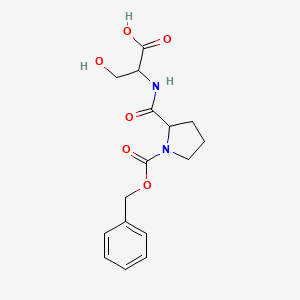
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
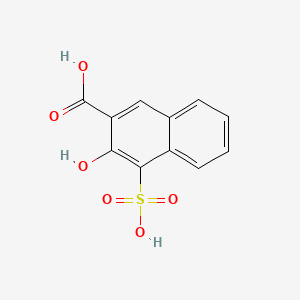
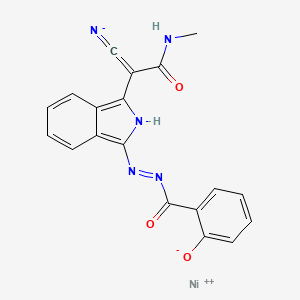
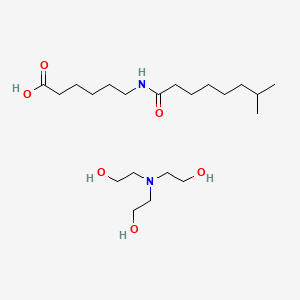
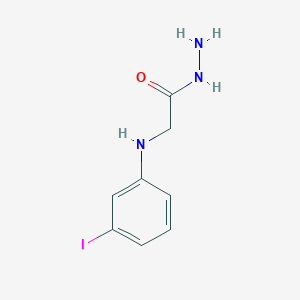
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)

